10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride
Description
10-Azatricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-trien-4-amine hydrochloride is a bicyclic amine derivative with a complex tricyclic scaffold. Its structure includes a nitrogen atom at the 10th position and a fused ring system (6.3.1.0²,⁷), distinguishing it from related azatricyclo compounds . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Synthesis: The compound is synthesized via reactions of 10-azatricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene hydrochloride with trifluoroacetic anhydride in dichloromethane, using triethylamine or pyridine as a base. High purity (up to 99.33% by HPLC) is achieved under optimized conditions .
Properties
IUPAC Name |
10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-9-1-2-10-7-3-8(6-13-5-7)11(10)4-9;/h1-2,4,7-8,13H,3,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKXZZOMNPKEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CC(=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the tricyclic structure, leading to the formation of different amine derivatives.
Substitution: The amine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
Introduction to 10-Azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride
The compound 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine; hydrochloride is a nitrogen-containing bicyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, particularly in drug development and synthesis, while providing comprehensive data tables and documented case studies.
Pharmaceutical Development
The primary application of 10-azatricyclo[6.3.1.02,7]dodeca compounds is in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological disorders and smoking cessation therapies.
Case Study: Varenicline Synthesis
Varenicline is a partial agonist at nicotinic acetylcholine receptors and is used to aid smoking cessation. The synthesis of Varenicline involves intermediates derived from 10-azatricyclo compounds, highlighting their importance in pharmaceutical chemistry.
| Compound | Role in Synthesis | Reference |
|---|---|---|
| 10-Azatricyclo[6.3.1.02,7]dodeca | Intermediate for Varenicline | |
| 1-(4,5-Dinitro-10-aza-tricyclo) | Advanced intermediate for Varenicline tartrate API |
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit significant biological activity, including potential anti-cancer properties and effects on the central nervous system (CNS).
Studies have shown that modifications to the azatricyclo structure can enhance activity against specific cancer cell lines and improve binding affinity to CNS receptors.
| Activity | Target | Reference |
|---|---|---|
| Anti-cancer | Various cancer cell lines | |
| CNS receptor modulation | Nicotinic receptors |
Synthetic Chemistry
The unique structure of 10-azatricyclo compounds allows for innovative synthetic methodologies that can be applied in organic chemistry.
Synthetic Routes
Various synthetic pathways have been developed to create derivatives of this compound, which can be tailored for specific applications in drug discovery.
Mechanism of Action
The mechanism of action of 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Core Scaffold Variations
- rac-(1R,8S)-9-Azatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene Hydrochloride: Structure: Features a 9-aza tricyclic system with a 6.2.2.0²,⁷ ring framework. Purity: 95% (lower than the 10-aza derivative) . Implications: The position of the nitrogen (9-aza vs.
2.1.2 Substituent Variations
- CP-601927 (4-(Trifluoromethyl)-10-azatricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene Hydrochloride) :
- Structure : Contains a trifluoromethyl (-CF₃) substituent at position 3.
- Molecular Formula : C₁₂H₁₃ClF₃N vs. C₁₁H₁₄ClN for the unsubstituted 10-aza compound.
- Activity : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, contributing to its potency as an α4β2 nAChR partial agonist .
Stereochemical Differences
- (1S,8R)-CP-601927 :
Pharmacological Profiles
Biological Activity
10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine; hydrochloride is a nitrogen-containing heterocyclic compound with a unique tricyclic structure. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, potential therapeutic applications, and associated toxicity.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C₁₃H₁₂ClN₃
- Molecular Weight : 255.23 g/mol
- Solubility : Enhanced by its hydrochloride salt form, improving stability and bioavailability.
Structural Characteristics
The unique tricyclic framework of 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine contributes to its diverse chemical reactivity and potential therapeutic applications. The incorporation of nitrogen within the ring system allows for specific interactions with biological targets.
Pharmacological Effects
Research has indicated that 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine; hydrochloride exhibits a range of biological activities:
-
Nicotinic Acetylcholine Receptor Interaction :
- Identified during studies aimed at developing varenicline (an anti-smoking drug), this compound has shown activity on nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders .
-
Opioid Analgesic Potential :
- Initial explorations into its analgesic properties highlighted that while it was expected to act as a pain reliever, it was found to be relatively inactive and toxic in animal models .
-
Anti-inflammatory and Analgesic Properties :
- Derivatives of this compound have shown promise as anti-inflammatory agents, indicating possible therapeutic uses in managing conditions characterized by inflammation .
Toxicity Profile
Research has reported that 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine; hydrochloride may exhibit toxicity in certain animal models, which necessitates careful consideration in its application for therapeutic purposes .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine; hydrochloride:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Aminopiperidine | Pipedine derivative | Simple nitrogen ring structure |
| Varenicline | Nicotinic receptor agonist | Developed for smoking cessation |
| 10-Benzyl-10-aza-tricyclo[6.3.1.0^2,7]dodeca-2(7),3,5-triene | Related tricyclic structure | Contains a benzyl group enhancing lipophilicity |
This comparison highlights the distinctiveness of 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine; hydrochloride within its structural class.
Study on Receptor Binding Affinity
A study focusing on the binding affinity of 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine; hydrochloride to various receptors revealed that it interacts significantly with nicotinic acetylcholine receptors but lacks efficacy as an opioid analgesic . This finding underscores the importance of receptor selectivity in drug development.
Exploration of Derivatives
Research into derivatives of this compound has indicated potential anti-inflammatory effects, suggesting avenues for further exploration in therapeutic contexts where inflammation plays a critical role .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, amine functionalization, and salt formation. Critical steps include:
- Impurity Control : Use of hydrochloride salt intermediates (e.g., articaine hydrochloride analogs) to enhance solubility and stability during purification .
- Reaction Monitoring : Employ HPLC or LC-MS to track intermediate formation, ensuring >95% purity before proceeding to salt formation .
- Salt Optimization : Adjust pH and solvent polarity (e.g., ethanol/water mixtures) to precipitate the hydrochloride salt efficiently .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm bicyclic framework and amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHClN) and detects isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, particularly in azabicyclo systems .
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Methodological Answer :
- Chromatographic Methods : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities ≤0.1% .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and stability of the hydrochloride salt under controlled humidity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and experimental reaction yields?
- Methodological Answer :
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways and identify energy barriers in azabicyclo ring formation .
- Feedback Loops : Integrate experimental data (e.g., failed intermediates) into machine learning algorithms to refine predictive models .
- Example : A 2025 study used reaction path searches to reduce optimization time for similar bicyclic amines by 40% .
Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), catalyst loading (0.5–2 mol%), and solvent polarity .
- Membrane Separation : Implement nanofiltration to recover unreacted amines and reduce waste in continuous flow systems .
Q. How can impurity profiling enhance regulatory compliance for this compound?
- Methodological Answer :
- EP/USP Guidelines : Follow pharmacopeial standards (e.g., EP Impurity J) to identify and quantify byproducts such as des-chloro analogs .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to simulate stability challenges .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serotonin receptors) on gold substrates to measure binding kinetics .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor docking to predict binding affinities and guide SAR studies .
Q. How do environmental factors (pH, temperature) influence the hydrochloride salt’s stability?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation via LC-MS .
- pH-Solubility Profiles : Use potentiometric titration to determine pKa and solubility thresholds in biorelevant media (e.g., FaSSIF) .
Q. What interdisciplinary approaches improve the compound’s therapeutic potential?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
